molecular formula C28H36N2O6 B12035348 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12035348
M. Wt: 496.6 g/mol
InChI Key: YWKYWJZKKABBGG-SHHOIMCASA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolone core substituted with a diethylaminoethyl group at position 1, a 4-ethoxy-3-methoxyphenyl group at position 5, and a 4-methoxy-3-methylbenzoyl moiety at position 2.

Properties

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-7-29(8-2)14-15-30-25(19-10-13-22(36-9-3)23(17-19)35-6)24(27(32)28(30)33)26(31)20-11-12-21(34-5)18(4)16-20/h10-13,16-17,25,31H,7-9,14-15H2,1-6H3/b26-24+

InChI Key

YWKYWJZKKABBGG-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OCC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments, while others may need specific temperatures or solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Analogues

Compound ID / Reference Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 1: Diethylaminoethyl; 5: 4-ethoxy-3-methoxyphenyl; 4: 4-methoxy-3-methylbenzoyl 523.61* Not reported Not reported High methoxy/ethoxy substitution
Compound 34 1: 2-Methoxyethyl; 5: 4-isopropylphenyl; 4: 4-methylbenzoyl 394.21 247–249 68 Simplified side chain; lower molecular weight
Compound 18 1: 2-Hydroxypropyl; 5: 4-ethylphenyl; 4: 4-methylbenzoyl 380.18 243–245 5 Low yield; hydroxyl group at position 1
Compound 1: Diethylaminoethyl; 5: 4-methoxyphenyl; 4: 3-fluoro-4-methylbenzoyl 470.52* Not reported Not reported Fluorine enhances electronegativity
Compound 1: Diethylaminoethyl; 5: 3-propoxyphenyl; 4: 2-furoyl 466.52* Not reported Not reported Furan substituent alters π-stacking

*Calculated based on molecular formulas.

Key Differences and Implications

Aminoethyl Side Chain: The target compound’s diethylaminoethyl group (1-position) contrasts with simpler substituents like 2-methoxyethyl (Compound 34) or 2-hydroxypropyl (Compound 18). The diethylamino group improves lipophilicity and may enhance membrane permeability compared to polar groups like hydroxy or methoxy .

In contrast, analogues with 4-isopropylphenyl (Compound 34) or 3-propoxyphenyl () exhibit reduced polarity . The 4-methoxy-3-methylbenzoyl group (4-position) balances hydrophobicity and metabolic stability. Fluorinated analogues () may offer stronger binding via halogen bonds but risk metabolic instability .

Synthetic Accessibility :

  • Yields vary significantly: Compound 34 (68%) vs. Compound 18 (5%), suggesting that electron-donating groups (e.g., methoxy) improve reaction efficiency compared to alkyl or hydroxyl substituents .

Molecular Docking and SAR Trends

  • Hydrogen Bonding : The 3-hydroxy group in all analogues is critical for interactions with catalytic residues in enzymes (e.g., kinases) .
  • Steric Effects : Bulkier substituents (e.g., 4-ethoxy-3-methoxyphenyl) may hinder binding in compact active sites but improve selectivity .

Biological Activity

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as a pyrrolone derivative, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C31H42N2O6\text{C}_{31}\text{H}_{42}\text{N}_{2}\text{O}_{6}

This structure includes a diethylamino group, which is known to enhance the lipophilicity and bioavailability of compounds, potentially influencing their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • A study highlighted its potential as an anticancer agent through screening against multicellular spheroids. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .
    • The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
  • Antioxidant Properties :
    • The compound demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. This property is crucial for preventing oxidative stress-related damage in cells .
  • Cytotoxicity :
    • Cytotoxicity assays revealed that the compound has a notable cytotoxic effect on specific cancer cell lines, with an LC50 value indicating effective concentration levels for therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and oxidative stress, such as cyclooxygenase (COX) enzymes and various kinases.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Study 1: Anticancer Screening

A comprehensive screening of drug libraries identified this compound as a novel anticancer agent. In vitro studies showed that it effectively reduced tumor spheroid growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, the compound was tested against various free radicals. Results indicated a high scavenging ability, suggesting its potential use in formulations aimed at reducing oxidative stress .

Data Tables

Activity IC50/Effectiveness Reference
AnticancerEffective against multiple cancer lines
AntioxidantComparable to ascorbic acid
CytotoxicityLC50 = 0.58 ppm

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Base-assisted cyclization : Ethanol or DMF is used as a solvent with NaH or KOH as a base, achieving yields of 44–86% depending on substituents .
  • Stepwise coupling : Aryl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring precise temperature control (60–120°C) and anhydrous conditions .
  • Optimization : Solvent polarity (e.g., DMSO for polar intermediates) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of acyl chloride) are critical for regioselectivity .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., hydroxy groups at δ 10–12 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 443.149264 for C22H22FN3O6) .
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) .
  • HPLC-PDA : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How do the compound’s functional groups influence its solubility and reactivity?

  • Diethylaminoethyl chain : Enhances water solubility via protonation at physiological pH .
  • Aryl benzoyl moieties : Increase lipophilicity, affecting membrane permeability in biological assays .
  • Hydroxy groups : Participate in hydrogen bonding, influencing crystallinity and stability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Variable-temperature NMR : Resolves dynamic rotational isomers (e.g., hindered rotation of benzoyl groups) .
  • 2D-COSY/NOESY : Maps spatial proximity of protons to distinguish regioisomers .
  • Computational DFT modeling : Predicts chemical shifts and coupling constants to validate experimental data .

Q. What strategies mitigate low yields in the final cyclization step?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Catalytic additives : Use of CuI (5 mol%) or Pd(PPh3)4 (2 mol%) enhances coupling efficiency in aryl substitutions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization .

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity?

  • SAR studies : Ethoxy groups at the 4-position increase metabolic stability compared to methoxy groups in hepatic microsome assays .
  • Electron-withdrawing substituents (e.g., nitro groups): Reduce potency in enzyme inhibition assays due to steric hindrance .
  • Molecular docking : Predicts binding affinity to targets (e.g., kinases) by modeling substituent interactions with active-site residues .

Q. What are the compound’s stability profiles under varying storage conditions?

  • Hygroscopicity : The diethylaminoethyl group necessitates storage under argon or nitrogen to prevent hydrolysis .
  • Thermal stability : Degrades above 150°C (DSC data), requiring storage at 2–8°C for long-term stability .
  • Photodegradation : UV light exposure leads to benzoyl group decomposition; amber vials are recommended .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

  • ADMET prediction : Software like Schrödinger QikProp calculates logP (target: 2–4) and predicts CYP450 inhibition .
  • Metabolite identification : LC-MS/MS identifies major Phase I metabolites (e.g., O-demethylation) for lead optimization .

Methodological Notes

  • Contradiction handling : Cross-validate spectral data with synthetic intermediates to rule out byproducts .
  • Experimental design : Use randomized block designs for biological assays to account for batch variability .
  • Data reporting : Include melting points (e.g., 161–164°C for 8o ) and HRMS error margins (<5 ppm) for reproducibility .

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